molecular formula C6H6Cl2N2O2 B3046063 methyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate CAS No. 1189749-39-0

methyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate

Cat. No.: B3046063
CAS No.: 1189749-39-0
M. Wt: 209.03
InChI Key: RFCZCRJMGOZVDG-UHFFFAOYSA-N
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Description

Methyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two chlorine atoms at the 4 and 5 positions of the imidazole ring, and a methyl ester group attached to the 2-position of the imidazole ring through an acetate linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach is the condensation reaction of 3-(1H-imidazol-1-yl)propan-1-amine with 2,4-dichlorobenzaldehyde .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG-400) as green reaction solvents has been reported to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: The chlorine atoms at the 4 and 5 positions can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

Methyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate is unique due to the presence of two chlorine atoms at the 4 and 5 positions of the imidazole ring, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other imidazole derivatives and contributes to its specific properties and applications.

Properties

IUPAC Name

methyl 2-(4,5-dichloroimidazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2O2/c1-12-4(11)2-10-3-9-5(7)6(10)8/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCZCRJMGOZVDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=NC(=C1Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101266369
Record name Methyl 4,5-dichloro-1H-imidazole-1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101266369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189749-39-0
Record name Methyl 4,5-dichloro-1H-imidazole-1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1189749-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4,5-dichloro-1H-imidazole-1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101266369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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